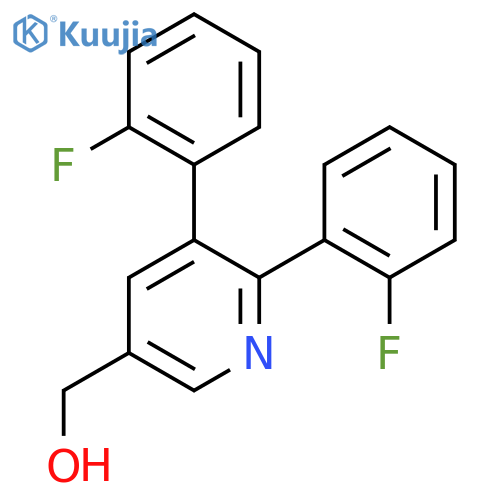

Cas no 1227564-90-0 (5,6-Bis(2-fluorophenyl)pyridine-3-methanol)

5,6-Bis(2-fluorophenyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 5,6-Bis(2-fluorophenyl)pyridine-3-methanol

-

- インチ: 1S/C18H13F2NO/c19-16-7-3-1-5-13(16)15-9-12(11-22)10-21-18(15)14-6-2-4-8-17(14)20/h1-10,22H,11H2

- InChIKey: YFFOWKALDGKWHF-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1=CC(CO)=CN=C1C1C=CC=CC=1F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 354

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 33.1

5,6-Bis(2-fluorophenyl)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007892-250mg |

5,6-Bis(2-fluorophenyl)pyridine-3-methanol |

1227564-90-0 | 97% | 250mg |

$686.80 | 2023-09-03 | |

| Alichem | A024007892-1g |

5,6-Bis(2-fluorophenyl)pyridine-3-methanol |

1227564-90-0 | 97% | 1g |

$1747.20 | 2023-09-03 | |

| Alichem | A024007892-500mg |

5,6-Bis(2-fluorophenyl)pyridine-3-methanol |

1227564-90-0 | 97% | 500mg |

$1058.40 | 2023-09-03 |

5,6-Bis(2-fluorophenyl)pyridine-3-methanol 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

5,6-Bis(2-fluorophenyl)pyridine-3-methanolに関する追加情報

Introduction to 5,6-Bis(2-fluorophenyl)pyridine-3-methanol (CAS No: 1227564-90-0)

5,6-Bis(2-fluorophenyl)pyridine-3-methanol, identified by the CAS number 1227564-90-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and applications in medicinal chemistry. The presence of fluoro substituents and a hydroxymethyl group in its molecular structure endows it with unique chemical properties that make it a valuable candidate for further exploration in drug discovery and material science.

The molecular formula of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol can be expressed as C20H14FN2O. This composition reflects its complex architecture, which includes two fluorophenyl rings attached to a central pyridine ring, with a hydroxymethyl group at the 3-position. Such structural features are not only intriguing from a chemical perspective but also suggest potential biological interactions that could be exploited for therapeutic purposes.

In recent years, there has been a surge in interest regarding fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered binding affinities with biological targets. The introduction of fluorine atoms into aromatic systems can significantly modify the electronic properties of molecules, leading to more potent and selective pharmacological effects. In the case of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol, the dual fluorophenyl groups are expected to contribute to its binding interactions with enzymes and receptors, making it a promising scaffold for developing novel therapeutic agents.

The hydroxymethyl group at the 3-position of the pyridine ring adds another layer of complexity to this compound. Hydroxymethyl functionalities are known to participate in various biochemical reactions, including hydrogen bonding and nucleophilic substitution, which can be leveraged to enhance drug-receptor interactions. This feature makes 5,6-Bis(2-fluorophenyl)pyridine-3-methanol a versatile building block for medicinal chemists seeking to design molecules with tailored pharmacokinetic profiles.

From a synthetic chemistry standpoint, the preparation of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The synthesis typically begins with the functionalization of fluorobenzene derivatives followed by coupling reactions to construct the pyridine core. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure regioselectivity and minimize side products.

The pharmacological potential of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated its ability to modulate kinase activity by binding to ATP-binding pockets, thereby inhibiting signaling pathways that drive pathological processes.

One notable area of investigation has been its interaction with tyrosine kinases, which are overexpressed in many cancers and play a critical role in tumor growth and metastasis. The fluorinated phenyl rings in 5,6-Bis(2-fluorophenyl)pyridine-3-methanol are believed to enhance its affinity for these kinases by improving hydrophobic interactions and π-stacking effects. Additionally, the hydroxymethyl group may engage in hydrogen bonding with key residues in the active site, further stabilizing the enzyme-inhibitor complex.

Another line of research has focused on the compound's potential as an antiviral agent. The structural motif of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol shares similarities with known inhibitors of viral proteases and polymerases. Preliminary studies suggest that it can interfere with critical steps in viral replication cycles by blocking enzyme-substrate interactions or inducing conformational changes in viral proteins.

The impact of fluorination on the pharmacokinetic properties of 5,6-Bis(2-fluorophenyl)pyridine-3-methanol has also been thoroughly examined. Fluoro substituents are known to increase lipophilicity and reduce metabolic clearance rates, which can lead to longer half-lives and improved therapeutic efficacy. However, excessive fluorination may also enhance toxicity or promote off-target effects; thus, careful balancing is essential during drug design.

In material science applications, 5,6-Bis(2-fluorophenyl)pyridine-3-methanol has been investigated for its potential use as a ligand or intermediate in catalytic systems. Its rigid aromatic framework and electron-withdrawing fluoro groups make it an excellent candidate for tuning electronic properties in metal complexes used for cross-coupling reactions or asymmetric catalysis.

The future prospects for 5,6-Bis(2-fluorophenyl)pyridine-3-methanol appear promising as ongoing research continues to uncover new biological activities and synthetic pathways. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process by enabling rapid evaluation of derivatives with optimized properties.

In conclusion,5,6-Bis(2-fluorophenyl)pyridine-3-methanol (CAS No: 1227564-90-0) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics targeting various diseases while serving as a valuable tool in synthetic chemistry research.

1227564-90-0 (5,6-Bis(2-fluorophenyl)pyridine-3-methanol) 関連製品

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)

- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)